1-(Methylthio)-3-nitrobenzene

Description

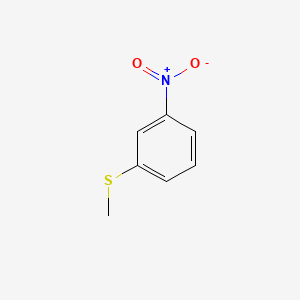

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGVXOUUXAIELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179899 | |

| Record name | 1-(Methylthio)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-76-7 | |

| Record name | 1-(Methylthio)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylthio)-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2524-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Methylthio)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylthio)-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methylthio)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 1-(Methylthio)-3-nitrobenzene. Due to the limited availability of detailed experimental data and biological studies on this specific compound, this document also incorporates general principles and methodologies applicable to the broader class of nitroaromatic compounds and aryl sulfides. This approach aims to equip researchers with the foundational knowledge necessary for handling, analyzing, and potentially investigating the biological activities of this molecule.

Core Chemical Properties

This compound, also known as 3-nitrothioanisole or methyl 3-nitrophenyl sulfide, is an organic compound with the chemical formula C₇H₇NO₂S.[1] Its core structure consists of a benzene ring substituted with a methylthio group (-SCH₃) and a nitro group (-NO₂) at positions 1 and 3, respectively.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.2 g/mol | [1] |

| CAS Number | 2524-76-7 | [1] |

| Appearance | Yellow to brown liquid/Light yellow crystals | [1] |

| Melting Point | 14 °C | [1] |

| Boiling Point | 92 °C at 1 mmHg; 241-242 °C at 760 mmHg | [1] |

| Density | 1.27 - 1.29 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. | [1] |

| IUPAC Name | 1-methylsulfanyl-3-nitrobenzene | [1] |

| Synonyms | 3-Nitrothioanisole, Methyl 3-nitrophenyl sulfide | [1] |

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature. However, general synthetic strategies for aryl methyl sulfides from nitroarenes provide a strong foundation for its preparation.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common method for the synthesis of aryl methyl sulfides from nitroarenes involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

Conceptual Experimental Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Methodology Details (Hypothetical Protocol based on General Methods):

-

Reaction Setup: A solution of the starting material (e.g., 1-chloro-3-nitrobenzene or 1,3-dinitrobenzene) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A methylthiolating agent, such as sodium thiomethoxide (NaSMe) or a combination of (methylthio)trimethylsilane and a base like cesium carbonate, is added to the reaction mixture.[1] The addition is typically performed at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on its structure, the expected spectral characteristics can be predicted.

Predicted Spectroscopic Data:

-

¹H NMR: Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The methyl protons of the -SCH₃ group would appear as a singlet further upfield, likely in the range of δ 2.4-2.6 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field.

-

IR Spectroscopy: Characteristic peaks would include strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹, and C-S stretching may appear in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 169. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and the methyl group (-CH₃).

Biological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant lack of published research on the specific biological activities and signaling pathway involvement of this compound. However, the biological effects of the broader class of nitroaromatic compounds have been studied.

General Biological Effects of Nitroaromatic Compounds:

Nitroaromatic compounds are known to exhibit a wide range of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells.[2][3] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals.[2] These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to various biological consequences.

Potential Mechanisms of Action (General for Nitroaromatics):

References

A Technical Guide to the Physical Properties of 3-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 3-nitrothioanisole, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. The information is presented to be a valuable resource for laboratory work and theoretical modeling.

Core Physical Properties

The fundamental physical characteristics of 3-nitrothioanisole are summarized in the table below, providing a clear and concise reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.21 g/mol | [1] |

| Melting Point | 14 °C | [1] |

| Boiling Point | 92 °C at 1 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in polar organic solvents such as ethanol and ether. | Inferred from the properties of the analogous compound, 3-nitroanisole. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of organic compounds like 3-nitrothioanisole.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline 3-nitrothioanisole is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid 3-nitrothioanisole is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil). The heating should be gradual.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A known volume of liquid 3-nitrothioanisole is accurately measured using a volumetric flask or a pycnometer.

-

Weighing: The mass of the empty container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 3-nitrothioanisole (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If not, it is considered insoluble or partially soluble. This process can be repeated with increasing amounts of solvent to determine the quantitative solubility.

Experimental Workflow: Synthesis of a Related Nitroaromatic Compound

While specific, complex experimental workflows involving 3-nitrothioanisole in drug development are not widely published, the synthesis of related nitroaromatic compounds provides a relevant example of a multi-step experimental process. The following diagram illustrates a generalized workflow for the synthesis of 4-chloro-3-nitroanisole, a structurally similar compound.

Caption: Generalized synthesis workflow for 4-chloro-3-nitroanisole.

Involvement in Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct involvement or modulatory effects of 3-nitrothioanisole on known biological signaling pathways. Nitroaromatic compounds as a class are known to have diverse biological activities, often related to their electrophilic nature and ability to undergo redox cycling. However, without specific studies on 3-nitrothioanisole, any potential role in cellular signaling remains speculative. Researchers investigating the biological effects of this compound would need to conduct initial screenings to identify any interactions with cellular pathways.

Conclusion

This technical guide provides a summary of the core physical properties of 3-nitrothioanisole and the standard experimental protocols for their determination. While data on its biological activity, particularly its role in signaling pathways, is limited, its structural motifs suggest it could be a valuable building block for the synthesis of novel compounds with potential applications in drug development and other areas of chemical research. Further investigation into the biological properties of 3-nitrothioanisole is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Molecular Structure of 1-(Methylthio)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-(methylthio)-3-nitrobenzene. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors. This document compiles and presents key data in a structured format, including detailed experimental protocols and visual representations of its chemical synthesis.

Introduction

This compound, also known as 3-nitrothioanisole, is an aromatic organic compound with the chemical formula C₇H₇NO₂S.[][2] Its structure features a benzene ring substituted with a methylthio group (-SCH₃) and a nitro group (-NO₂) at the meta position relative to each other. The presence of the electron-withdrawing nitro group and the sulfur-containing methylthio group imparts distinct chemical properties to the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. Nitroaromatic compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, often attributed to the redox potential of the nitro group.[3][4][5]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a disubstituted benzene ring. The IUPAC name for this compound is 1-methylsulfanyl-3-nitrobenzene.[]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methylsulfanyl-3-nitrobenzene | [] |

| Synonyms | 3-Nitrothioanisole, Methyl 3-nitrophenyl sulfide | [] |

| CAS Number | 2524-76-7 | [] |

| Molecular Formula | C₇H₇NO₂S | [] |

| Molecular Weight | 169.2 g/mol | [] |

| SMILES | CSC1=CC=CC(=C1)--INVALID-LINK--[O-] | [] |

| InChI Key | GBGVXOUUXAIELM-UHFFFAOYSA-N | [] |

| Appearance | Pale yellow oil or solid | N/A |

| Melting Point | 14 °C | [] |

| Boiling Point | 92 °C / 1 mmHg | [] |

| Density | 1.27 g/cm³ | [] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: electrophilic nitration of thioanisole or nucleophilic aromatic substitution.

Electrophilic Nitration of Thioanisole

This method involves the direct nitration of thioanisole using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[6] The methylthio group is an ortho-, para-director; however, under controlled conditions, the meta-isomer can be obtained.

Experimental Protocol: Electrophilic Nitration of Thioanisole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place thioanisole in a suitable solvent such as glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of thioanisole, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Caption: Electrophilic Nitration of Thioanisole.

Nucleophilic Aromatic Substitution

This approach typically involves the reaction of a 3-halonitrobenzene (e.g., 3-chloronitrobenzene or 3-bromonitrobenzene) with a source of methylthiolate ions, such as sodium thiomethoxide (NaSCH₃).[7][8][9] The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-halonitrobenzene in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add sodium thiomethoxide to the solution.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

Caption: Nucleophilic Aromatic Substitution Pathway.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -SCH₃ | |

| ~7.4 | Triplet | 1H | Ar-H | |

| ~7.6 | Doublet | 1H | Ar-H | |

| ~8.0 | Doublet | 1H | Ar-H | |

| ~8.2 | Singlet | 1H | Ar-H | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~15.0 | -SCH₃ | |||

| ~120.0 | Ar-C | |||

| ~122.0 | Ar-C | |||

| ~129.0 | Ar-C | |||

| ~135.0 | Ar-C | |||

| ~140.0 | Ar-C-S | |||

| ~148.0 | Ar-C-NO₂ |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.[10][11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule through their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-S | Stretch | 600 - 800 | Weak |

| C-H (in -SCH₃) | Stretch | 2850 - 2960 | Medium |

Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.[14][15]

Biological Activities and Potential Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, the presence of the nitroaromatic scaffold suggests potential for various pharmacological applications.[3] Nitro compounds are known to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to effects such as antimicrobial and cytotoxic activities.[4][5] Further research is warranted to explore the specific biological profile of this compound and its potential as a lead compound in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information presented, including tabulated data and experimental protocols, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The synthesis of this compound is achievable through established methods of electrophilic nitration and nucleophilic aromatic substitution. Its structure can be unequivocally confirmed by modern spectroscopic techniques. While its specific biological activities require further investigation, its chemical structure suggests potential for interesting pharmacological properties.

References

- 2. This compound | C7H7NO2S | CID 75656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. bmse000676 Nitrobenzene at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You | Chegg.com [chegg.com]

- 14. instanano.com [instanano.com]

- 15. researchgate.net [researchgate.net]

safety and handling of 1-(Methylthio)-3-nitrobenzene

An In-depth Technical Guide on the Safety and Handling of 1-(Methylthio)-3-nitrobenzene

Introduction

This compound, also known as 3-nitrothioanisole, is an aromatic nitro-compound with the molecular formula C7H7NO2S.[] It is utilized in laboratory settings for the synthesis of various chemical compounds.[2] Due to the presence of the nitrobenzene moiety, this compound is presumed to share toxicological characteristics with nitrobenzene, a well-documented hazardous substance. This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological information pertinent to this compound, primarily leveraging data from its structural analog, nitrobenzene, to ensure a high degree of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

-

Pictograms: GHS06 (Toxic), GHS08 (Health Hazard)[5]

-

Hazard Statements:

Data Presentation: Physicochemical and Toxicological Properties

Quantitative data is summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C7H7NO2S | [] |

| Molecular Weight | 169.2 g/mol | [] |

| Melting Point | 14°C | [] |

| Boiling Point | 92°C at 1 mmHg | [] |

| Density | 1.27 g/cm³ | [] |

| Nitrobenzene (Reference) | ||

| Molecular Weight | 123.11 g/mol | [6] |

| Melting Point | 5.7°C | [6] |

| Boiling Point | 210.8°C | [6] |

| Flash Point | 88°C (Closed Cup) | [6] |

| Auto-ignition Temperature | 482°C | |

| Vapor Density | 4.25 (Air = 1) | |

| Water Solubility | 2.1 g/L at 25°C | [6] |

Table 2: Toxicological Profile of Nitrobenzene (as a surrogate for this compound)

| Parameter | Value | Species | Route | Source |

| Acute Oral LD50 | 590 mg/kg | Mouse | Oral | |

| Acute Oral LD50 | 600 mg/kg | Rat | Oral | [7] |

| Primary Health Effects | Methemoglobinemia, cyanosis, headache, weakness, dizziness, nausea, vomiting, respiratory depression, coma. | Human | All | [8][9] |

| Target Organs | Blood, liver, kidneys, lungs, central nervous system. | Human/Animal | All | [9] |

| Carcinogenicity | Group 2B: Possibly carcinogenic to humans. | N/A | N/A | [9] |

| Reproductive Toxicity | May damage fertility. | Animal | All | [2][4] |

Experimental Protocols: Safe Handling in a Laboratory Setting

The following protocol is a general guideline for handling this compound in a research environment.

Objective: To provide a standardized procedure for the safe handling, use, and disposal of this compound to minimize exposure risk.

Materials:

-

This compound

-

Appropriate solvents

-

Chemical-resistant gloves (e.g., Viton, butyl rubber)

-

Splash goggles and face shield

-

Lab coat

-

Vapor respirator (approved/certified)

-

Chemical fume hood

-

Spill kit for toxic liquids

-

Labeled, sealed waste containers

Procedure:

-

Preparation and Precaution:

-

Before handling, review the Safety Data Sheet (SDS) for nitrobenzene as a reference.[2][4][5][10]

-

Ensure a chemical fume hood is operational and certified. All handling of the compound must occur within the fume hood.[2]

-

Verify that an eyewash station and safety shower are directly accessible and unobstructed.[11]

-

Don all required Personal Protective Equipment (PPE) before entering the handling area.[11]

-

-

Handling the Compound:

-

Ground all equipment containing the material to prevent static discharge, as it is a combustible liquid.[12]

-

Avoid all contact with skin, eyes, and clothing.[5] Do not inhale vapors or mists.[2][3]

-

Use only non-sparking tools when opening or handling containers.[13]

-

Dispense the liquid carefully to avoid splashing and aerosol generation.[2]

-

-

Storage:

-

Store the compound in a tightly closed, properly labeled container.[2][3]

-

Keep in a cool, dry, and well-ventilated area away from heat, open flames, and sources of ignition.[2][12]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[2][3]

-

Store away from strong oxidizing agents, strong acids, and strong bases.[3][13]

-

-

Waste Disposal:

-

Emergency Response (Spill):

Mandatory Visualization

Experimental Workflow Diagram

References

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rxmarine.com [rxmarine.com]

- 4. fishersci.fr [fishersci.fr]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. gov.uk [gov.uk]

- 10. carlroth.com [carlroth.com]

- 11. scribd.com [scribd.com]

- 12. giantchemsolutions.com [giantchemsolutions.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. Benzene,1-(methylthio)-4-nitro- MSDS CasNo.701-57-5 [lookchem.com]

1-(Methylthio)-3-nitrobenzene material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 1-(Methylthio)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (also known as 3-Nitrothioanisole). The information is compiled for professionals in research and drug development who may handle or utilize this compound. This document summarizes available data on its physical and chemical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₇NO₂S.[] It is essential to understand its physical and chemical characteristics for safe handling and storage.

| Property | Value | Reference |

| Molecular Weight | 169.2 g/mol | [] |

| Appearance | Not explicitly stated, but related compounds are often liquids or solids. | |

| Melting Point | 14°C | [] |

| Boiling Point | 92°C at 1 mmHg | [] |

| Density | 1.27 g/cm³ | [] |

| Solubility | Data not available. Related nitrobenzene compounds have limited solubility in water. | |

| CAS Number | 2524-76-7 | [] |

Toxicological Information

Direct and comprehensive toxicological data for this compound is limited. Much of the available information is extrapolated from studies on the closely related compound, nitrobenzene. It is crucial to handle this compound with the assumption that it may share similar toxicological properties.

Acute Toxicity

| Exposure Route | Species | Value | Reference |

| Oral LD50 | Rat | 349 mg/kg | [2] |

| Mouse | 590 mg/kg | [2] | |

| Dermal LD50 | Rabbit | 760 mg/kg | [3] |

| Rat | 2100 mg/kg | [2] | |

| Inhalation LC50 | Rat | 556 ppm (4 hours) | [2] |

Chronic Toxicity and Carcinogenicity

There is no specific information on the chronic toxicity or carcinogenicity of this compound. However, nitrobenzene is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[4] Chronic exposure to nitrobenzene has been associated with damage to the liver, spleen, and testes in animal studies.[4]

Genotoxicity and Mutagenicity

Data on the genotoxicity of this compound is not available. Studies on nitrobenzene have shown it is not mutagenic in bacteria (Ames test).[5] However, there is some evidence that it may cause chromosomal aberrations and DNA damage.[5]

Hazard Identification and Safety Precautions

Based on the data for related compounds, this compound should be handled as a hazardous chemical.

Hazard Statement:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

May cause damage to organs through prolonged or repeated exposure.

-

Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies based on common practices for related nitroaromatic compounds.

Synthesis of this compound

A potential synthetic route to this compound could involve the nitration of thioanisole or the methylation of 3-nitrothiophenol. A general procedure for the nitration of an aromatic compound is as follows:

General Nitration Procedure:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add the aromatic precursor (e.g., thioanisole) to the cooled acid mixture while maintaining a low temperature (typically below 10°C) to control the reaction and prevent over-nitration.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

-

Carefully pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by a suitable method, such as column chromatography or distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitroaromatic Compounds: [6][7]

A common method for the analysis of nitroaromatic compounds is GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating aromatic compounds (e.g., a DB-5MS or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250-280°C

-

Oven Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-20°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan to identify unknown components or Selected Ion Monitoring (SIM) for targeted quantification of known compounds.

High-Performance Liquid Chromatography (HPLC) for Nitroaromatic Compounds:

HPLC is another valuable technique for the analysis of nitroaromatic compounds, particularly for isomeric mixtures.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reverse-phase C18 column.

Typical HPLC Conditions:

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5-1.5 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

-

Detection Wavelength: Based on the UV-Vis spectrum of the analyte, typically in the range of 254-280 nm for nitroaromatic compounds.

Visualizations

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to hazards associated with this compound.

Caption: A workflow for hazard assessment and response.

Metabolism of Nitroaromatic Compounds

While specific metabolic pathways for this compound are not detailed in the literature, the metabolism of nitroaromatic compounds generally follows two major routes: nitroreduction and ring oxidation. The following diagram illustrates these generalized pathways.

Caption: Generalized metabolic pathways for nitroaromatic compounds.

References

Navigating the Solubility Landscape of 1-(Methylthio)-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(Methylthio)-3-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative solubility data for this compound in common organic solvents remains uncharacterized. This guide provides an overview of the predicted solubility based on structurally analogous compounds, alongside detailed experimental protocols for researchers to determine precise solubility values. Furthermore, a logical workflow for solubility determination is presented to guide experimental design.

Introduction to this compound

Predicted Solubility Profile

In the absence of direct quantitative data for this compound, we can infer its likely solubility behavior by examining structurally similar compounds.

Qualitative Solubility of Analogous Compounds:

| Compound | Structure | Relevant Functional Groups | Qualitative Solubility in Organic Solvents |

| Nitrobenzene | C₆H₅NO₂ | Nitro group | Soluble in ethanol, ether, and benzene.[1][2] |

| 1-Methoxy-3-nitrobenzene | C₇H₇NO₃ | Nitro group, Methoxy group | Generally more soluble in polar organic solvents like methanol, ethanol, and acetone.[3][4] |

| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | Nitro group, Chloro group | Freely soluble in hot alcohol, chloroform, and ether.[5] |

Based on these analogs, this compound is expected to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. The presence of the polar nitro group and the moderately polar methylthio group suggests that it will likely exhibit good solubility in solvents such as acetone, ethyl acetate, dichloromethane, and alcohols, and potentially lower solubility in nonpolar solvents like hexane.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and effective methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[1][3][5]

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent at a specific temperature. An excess of solid should be visible to ensure saturation.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be maintained at a constant level throughout.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.[6]

Materials and Equipment:

-

This compound

-

Organic solvent of interest (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 2) to obtain a clear, filtered sample of the saturated solution.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution using the UV-Visible spectrophotometer at the same λmax used for the calibration curve.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary framework to address this knowledge gap. By leveraging the qualitative predictions from analogous compounds and implementing the detailed experimental protocols provided, scientists can generate reliable and accurate solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the fields of synthetic chemistry and drug discovery.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

In-Depth Technical Guide: Stability and Storage of 3-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability and storage data for 3-nitrothioanisole is publicly available. The information presented in this guide is largely inferred from data on structurally similar compounds, including thioanisole derivatives, aromatic nitro compounds, and general principles of chemical stability. All recommendations should be verified through specific experimental studies.

Introduction

3-Nitrothioanisole is an organic compound with potential applications in chemical synthesis and pharmaceutical research. Understanding its stability and appropriate storage conditions is crucial for ensuring its integrity, purity, and suitability for use in research and development. This guide provides a comprehensive overview of the known and inferred stability characteristics of 3-nitrothioanisole, along with recommended storage and handling procedures.

Physicochemical Properties

A summary of the basic physicochemical properties of 3-nitrothioanisole is provided in Table 1.

Table 1: Physicochemical Properties of 3-Nitrothioanisole

| Property | Value |

| CAS Number | 2524-76-7 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.21 g/mol |

| Appearance | Not specified (likely a solid or liquid) |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Solubility | Information not available |

Stability Profile

Thermal Stability

Aromatic nitro compounds can be susceptible to thermal decomposition, although they are generally more stable than their aliphatic counterparts. The presence of the nitro group can make the molecule energetic. For many nitroaromatic compounds, decomposition occurs at elevated temperatures. It is recommended to avoid exposing 3-nitrothioanisole to high temperatures to prevent potential degradation.

Photostability

Aromatic nitro compounds are known to be sensitive to light. Photochemical degradation can occur, leading to the formation of various byproducts. It is crucial to protect 3-nitrothioanisole from exposure to light, especially UV radiation.

Hydrolytic Stability

The thioether linkage in 3-nitrothioanisole is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, hydrolysis of the thioether to a thiol and an alcohol may be possible, although likely requiring harsh conditions. The nitro group's electron-withdrawing nature might influence the reactivity of the aromatic ring, but significant hydrolysis of the thioether bond under typical storage conditions is not expected.

Oxidative Stability

The sulfide group in 3-nitrothioanisole is susceptible to oxidation. Common oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. Therefore, contact with oxidizing agents should be avoided. As an air-sensitive sulfur compound, it is advisable to handle and store 3-nitrothioanisole under an inert atmosphere to prevent slow oxidation over time.

Table 2: Summary of Inferred Stability of 3-Nitrothioanisole

| Condition | Inferred Stability | Potential Degradation Products |

| Elevated Temperature | Potentially unstable | Products of decomposition (e.g., oxides of nitrogen and sulfur) |

| Light (especially UV) | Likely unstable | Photodegradation products |

| Acidic/Basic pH | Generally stable, potential for hydrolysis under harsh conditions | 3-Nitrophenol, methanethiol |

| Oxidizing Agents | Unstable | 3-Nitrophenyl methyl sulfoxide, 3-Nitrophenyl methyl sulfone |

| Air/Oxygen | Potentially unstable over time | Oxidation products (sulfoxide, sulfone) |

Recommended Storage and Handling

Based on the inferred stability profile and general guidelines for handling air-sensitive sulfur compounds, the following storage and handling procedures are recommended.

Table 3: Recommended Storage and Handling Conditions for 3-Nitrothioanisole

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. |

| Light | Protect from light. Store in an amber or opaque container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

| Container | Use a tightly sealed container to prevent moisture ingress. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood or glovebox. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Potential Degradation Pathways

A hypothetical degradation pathway for 3-nitrothioanisole is illustrated below, focusing on oxidation, which is a likely degradation route for thioethers.

Caption: Hypothetical oxidation pathway of 3-nitrothioanisole.

Experimental Protocols: Representative Stability-Indicating HPLC Method

The following is a representative, non-validated HPLC method that could serve as a starting point for developing a stability-indicating assay for 3-nitrothioanisole. This protocol is based on common practices for analyzing similar aromatic compounds.

Objective

To develop an HPLC method capable of separating 3-nitrothioanisole from its potential degradation products.

Materials and Reagents

-

3-Nitrothioanisole reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide, UV lamp, heating block)

Chromatographic Conditions (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for 3-nitrothioanisole)

-

Injection Volume: 10 µL

Forced Degradation Study Protocol

-

Acid Hydrolysis: Dissolve 3-nitrothioanisole in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Dissolve 3-nitrothioanisole in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before injection.

-

Oxidative Degradation: Dissolve 3-nitrothioanisole in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Store solid 3-nitrothioanisole at an elevated temperature (e.g., 80 °C) for a specified time. Dissolve in a suitable solvent for analysis.

-

Photodegradation: Expose a solution of 3-nitrothioanisole to UV light (e.g., 254 nm) for a specified time.

Analysis

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.

Caption: General workflow for conducting a forced degradation study.

Conclusion

While specific stability data for 3-nitrothioanisole is scarce, by examining the properties of related chemical structures, it can be inferred that the compound is likely sensitive to heat, light, and oxidizing agents. For maintaining its purity and integrity, it is imperative to store 3-nitrothioanisole in a cool, dark, and inert environment. The thioether group is a potential site for oxidation, and this represents a probable degradation pathway. For any research or development activities, it is strongly recommended to perform dedicated stability studies using validated analytical methods to establish a definitive stability profile for 3-nitrothioanisole under specific conditions of use and storage.

An In-depth Technical Guide on 1-(Methylthio)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylthio)-3-nitrobenzene, also known as 3-nitrothioanisole, is an aromatic organosulfur compound with the chemical formula C₇H₇NO₂S. Its structure features a benzene ring substituted with a methylthio group (-SCH₃) and a nitro group (-NO₂) at the meta position. The presence of both an electron-donating methylthio group and a strongly electron-withdrawing nitro group on the aromatic ring suggests the potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological relevance. While specific biological activity data for this compound is limited in publicly accessible literature, this guide also outlines general experimental protocols relevant to the assessment of nitroaromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂S | [] |

| Molecular Weight | 169.20 g/mol | [] |

| Appearance | Pale yellow to brown liquid | [2] |

| Boiling Point | 92 °C at 1 mmHg | [] |

| Melting Point | 14-17 °C | [2] |

| Density | 1.27 g/cm³ | [] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and benzene. Very slightly soluble to insoluble in water. | [2] |

| CAS Number | 2524-76-7 | [] |

Synthesis

General Experimental Protocol: Synthesis of this compound

Reaction Scheme:

References

Toxicological Profile of 1-(Methylthio)-3-nitrobenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological data for nitrobenzene, serving as a surrogate for 1-(Methylthio)-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Acute Toxicity Data (Surrogate: Nitrobenzene)

The acute toxicity of nitrobenzene has been evaluated through various routes of exposure in different animal models. The following tables summarize the available quantitative data.

Table 1: Acute Oral Toxicity of Nitrobenzene

| Species | Sex | Route | LD50 (mg/kg) | Reference |

| Rat | Female | Gavage | 600 | [1] |

| Rat | Not Specified | Oral | 349 | [2] |

| Mouse | Not Specified | Oral | 590 | [2] |

Table 2: Acute Dermal Toxicity of Nitrobenzene

| Species | Sex | Route | LD50 (mg/kg) | Reference |

| Rat | Not Specified | Skin | 2100 | [2] |

| Rabbit | Not Specified | Skin | 760 | [3] |

Table 3: Acute Inhalation Toxicity of Nitrobenzene

| Species | Sex | Exposure Duration | LC50 (ppm) | Reference |

| Rat | Male | 4 hours | 556 | [2] |

| Rat | Not Specified | 4 hours | 2850 mg/m³ | [4] |

Genotoxicity and Mutagenicity

The genotoxic potential of nitroaromatic compounds is a significant toxicological endpoint. While specific data for this compound is lacking, studies on nitrobenzene and other nitroaromatic compounds provide valuable insights.

Nitrobenzene itself has shown mixed results in genotoxicity assays. It is generally considered non-mutagenic in the Ames test (a bacterial reverse mutation assay) with and without metabolic activation[5][6]. However, some studies suggest that nitroaromatic compounds can be mutagenic, particularly those with a nitro group in the meta- or para-position[5]. The addition of a nitro-group to benzamine molecules has been shown to convert them into direct mutagens in the Ames test[7].

In mammalian cells, nitrobenzene has been reported to have clastogenic potential (causing chromosomal damage) at high concentrations and aneugenic effects (affecting chromosome number) at lower concentrations in vitro[6].

Metabolism and Mechanism of Toxicity

The toxicity of nitroaromatic compounds is closely linked to their metabolism. The primary mechanism of toxicity for nitrobenzene and related compounds is the induction of methemoglobinemia[8][9].

Metabolic Pathways

The metabolism of nitrobenzene can proceed through two main pathways:

-

Nitroreduction: This is considered the more toxicologically significant pathway[10]. The nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This reduction is carried out by nitroreductases present in the gut microflora and hepatic microsomes[10][11]. The hydroxylamino intermediate is a potent inducer of methemoglobin.

-

Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring to form nitrophenols[10].

It is plausible that this compound follows a similar metabolic fate, with the methylthio group potentially undergoing oxidation to sulfoxide and sulfone derivatives.

Mechanism of Methemoglobinemia

The hydroxylamino metabolite of nitrobenzene can oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia[9]. Symptoms of methemoglobinemia include cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and death[4][8].

Figure 1: Simplified signaling pathway of nitroaromatic-induced methemoglobinemia.

Experimental Protocols (Surrogate: Nitrobenzene)

Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological data. The following sections outline typical methodologies used for assessing the toxicity of nitroaromatic compounds.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals compared to classical methods.

-

Animal Model: Typically, female rats of a specific strain (e.g., Sprague-Dawley) are used.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is usually administered by oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level. This continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Figure 2: Experimental workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

-

Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537). These strains cannot synthesize histidine and will not grow on a histidine-deficient medium.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine due to a mutation) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

While specific toxicological data for this compound is currently unavailable, the information on nitrobenzene provides a crucial starting point for understanding its potential hazards. The primary toxic effect is likely to be methemoglobinemia, driven by the reductive metabolism of the nitro group. The presence of the methylthio- substituent may modulate the metabolic rate and pathway, potentially influencing the overall toxicity. Therefore, any handling or research involving this compound should be conducted with appropriate safety precautions, assuming a toxicity profile similar to or potentially greater than that of nitrobenzene until specific experimental data becomes available. This guide underscores the critical need for further toxicological evaluation of this compound to establish a definitive safety profile.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. vastanichem.com [vastanichem.com]

- 3. fishersci.com [fishersci.com]

- 4. gov.uk [gov.uk]

- 5. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. series.publisso.de [series.publisso.de]

- 7. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Hazards of 3-Nitrothioanisole Exposure

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Specific toxicological data for 3-nitrothioanisole is limited. The information herein is synthesized from data on structurally similar compounds and general knowledge of nitroaromatic and thioether compounds. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive, substance-specific Safety Data Sheet (SDS) if available.

Introduction

3-Nitrothioanisole is an organic compound featuring a benzene ring substituted with a nitro group and a methylthio group at positions 3 and 1, respectively. As with many nitroaromatic compounds, it is primarily used as an intermediate in chemical synthesis.[1][2][3] The presence of the electron-withdrawing nitro group and the metabolically susceptible thioether linkage suggests a potential for biological activity and associated hazards.[4][5][6] Due to a lack of comprehensive toxicological studies specifically on 3-nitrothioanisole, this guide infers its potential hazards by examining data from structurally related analogues: 3-nitroanisole, 4-nitrothioanisole, and thioanisole.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate. The table below summarizes the available data for 3-nitrothioanisole and its analogues.

| Property | 3-Nitrothioanisole | 3-Nitroanisole | 4-Nitrothioanisole | Thioanisole |

| CAS Number | 2524-76-7[7] | 555-03-3[8] | 701-57-5 | 100-68-5[9] |

| Molecular Formula | C₇H₇NO₂S[7] | C₇H₇NO₃[8] | C₇H₇NO₂S | C₇H₈S[9] |

| Molecular Weight | 169.20 g/mol [7] | 153.14 g/mol [8] | 169.20 g/mol | 124.21 g/mol [9] |

| Appearance | - | - | Light yellow to orange powder/crystal[10] | Colorless to pale yellow liquid[11] |

| Melting Point | 14 °C[7] | - | 66-69 °C[10] | - |

| Boiling Point | 92 °C @ 1 mmHg[7] | - | 140 °C @ 2 mmHg[10] | - |

| Density | 1.29 g/cm³[7] | - | - | - |

| Solubility | - | - | Soluble in Toluene[10] | Insoluble in water; soluble in organic solvents[11] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The following table compares the GHS hazard statements for analogues of 3-nitrothioanisole. Based on these, it is prudent to handle 3-nitrothioanisole as a substance with significant potential for acute toxicity and other health effects.

| GHS Hazard Statement | 3-Nitroanisole | 4-Nitrothioanisole | Thioanisole |

| Acute Toxicity, Oral | H302: Harmful if swallowed | H301: Toxic if swallowed[10] | H302: Harmful if swallowed[12] |

| Acute Toxicity, Dermal | - | H311: Toxic in contact with skin[10] | - |

| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled[10] | - |

| Skin Corrosion/Irritation | - | - | H315: Causes skin irritation[12] |

| Serious Eye Damage/Irritation | - | - | H319: Causes serious eye irritation[12] |

| Skin Sensitization | - | - | H317: May cause an allergic skin reaction[12] |

| Carcinogenicity | H350: May cause cancer[13] | - | - |

| Aquatic Hazard | - | - | H411: Toxic to aquatic life with long lasting effects[12] |

Given the data from its analogues, 3-nitrothioanisole should be presumed to be harmful or toxic if swallowed, potentially toxic in contact with skin or if inhaled, and a possible skin/eye irritant. The carcinogenic potential of the closely related 3-nitroanisole warrants significant caution.[13]

Toxicological Profile

Acute Toxicity

Acute toxicity data for the analogues suggest that 3-nitrothioanisole is likely to be harmful. Nitroaromatic compounds can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue lips and skin), headache, dizziness, and confusion.[14][15]

| Compound | Route | Species | LD50 Value |

| 2-Nitroanisole (analogue) | Oral | Rat | 740 mg/kg[13] |

| 4-Nitroanisole (analogue) | Oral | Rat | 2,300 mg/kg[16] |

| 4-Nitroanisole (analogue) | Dermal | Rat | > 16,000 mg/kg[16] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

The carcinogenic potential of nitroaromatic compounds is a significant concern.[1][17] Metabolism, particularly the reduction of the nitro group, can lead to the formation of DNA-reactive intermediates like hydroxylamines.[18]

-

o-Nitroanisole is listed as "reasonably anticipated to be a human carcinogen" based on studies showing it caused leukemia and tumors of the urinary bladder, kidney, and large intestine in rats, and liver tumors in mice.[18]

-

4-Nitroanisole is suspected of causing cancer.[16]

Due to these findings in closely related isomers, 3-nitrothioanisole should be handled as a potential carcinogen until proven otherwise. Data on mutagenicity and reproductive toxicity for these specific analogues are limited, but nitroaromatic compounds as a class are known to have mutagenic effects.[1]

Mechanisms of Toxicity

The toxicity of 3-nitrothioanisole is likely driven by two main pathways related to its functional groups:

-

Nitro Group Reduction: The nitro group can undergo enzymatic reduction in the body to form nitroso and hydroxylamine intermediates. These intermediates are highly reactive and can bind to cellular macromolecules, including DNA, leading to mutations and potentially cancer.[4] A one-electron reduction can also produce a nitro radical anion, which, under aerobic conditions, can generate reactive oxygen species (ROS) like the superoxide anion, leading to oxidative stress and cellular damage.[4]

-

Thioether Oxidation: The sulfur atom in the thioether group is susceptible to oxidation.[6][19] This can be catalyzed by enzymes like cytochrome P450s to form the corresponding sulfoxide and then sulfone. While this is often a detoxification pathway, the intermediates can sometimes be reactive. For example, oxidation of thioanisole can affect sensitive amino acids and impact metabolic pathways.[6]

Proposed Metabolic Pathways

No specific metabolism studies on 3-nitrothioanisole are available. However, based on the known metabolism of nitroaromatics and thioanisoles, a plausible metabolic scheme can be proposed. The primary metabolic routes would likely involve nitroreduction and thioether oxidation occurring concurrently or sequentially.

Caption: Proposed metabolic pathways of 3-nitrothioanisole.

Experimental Protocols: General Workflow for Chemical Hazard Assessment

When specific toxicological data is unavailable for a compound like 3-nitrothioanisole, a tiered approach to hazard assessment is typically employed. This involves a series of in vitro and in vivo tests to characterize potential health effects.

Methodology:

-

In Silico Analysis: Computational models (Quantitative Structure-Activity Relationship, QSAR) are used to predict toxicity based on chemical structure by comparing it to a database of known toxicants.

-

In Vitro Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to screen for point mutations. The compound is tested with and without metabolic activation (e.g., rat liver S9 fraction) to see if it or its metabolites can cause the bacteria to revert to a state where they can synthesize histidine.

-

In Vitro Mammalian Cell Micronucleus Test: Mammalian cells (e.g., CHO, V79, or human lymphocytes) are exposed to the test compound. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, is assessed as an indicator of chromosomal damage.

-

-

In Vitro Cytotoxicity Assays: Cell lines (e.g., HepG2 for liver toxicity) are exposed to a range of concentrations of the compound to determine the concentration that causes 50% cell death (IC50), providing a measure of basal cytotoxicity.

-

Acute Systemic Toxicity (In Vivo):

-

Acute Toxic Class Method (OECD TG 423): This method uses a stepwise procedure with a small number of animals (typically rats) per step. The outcome of each step determines the next step, allowing for classification into a toxicity category while minimizing animal use. The endpoint is typically mortality or clear signs of toxicity within a 14-day observation period.

-

-

Repeated Dose Toxicity Studies (In Vivo): If warranted by the results of acute studies and expected human exposure patterns, longer-term studies (e.g., 28-day or 90-day studies in rodents) are conducted. Animals are dosed daily, and a wide range of endpoints are evaluated, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs.

Caption: General experimental workflow for chemical hazard assessment.

Conclusion

Therefore, 3-nitrothioanisole should be handled with significant caution, employing stringent engineering controls (e.g., fume hood), appropriate personal protective equipment (gloves, safety glasses, lab coat), and safe work practices to minimize exposure. It should be treated as a substance that is harmful if swallowed and a potential carcinogen until comprehensive toxicological data become available.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 4-chloro-3-nitroanisole - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Buy Thioanisole | 100-68-5 [smolecule.com]

- 7. 3-Nitro Thioanisole | CAS 2524-76-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. scbt.com [scbt.com]

- 9. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-NITROTHIOANISOLE | 701-57-5 [chemicalbook.com]

- 11. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. ICSC 1520 - 2-NITROANISOLE [inchem.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Thioanisole - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Methylthio)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract